(E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one
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Overview
Description
(E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one is a compound that belongs to the class of chromones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the condensation reaction between 5-hydroxy-4H-chromen-4-one and 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like ethanol under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-oxo-2-(4-nitrostyryl)-4H-chromen-4-one.
Reduction: Formation of 5-hydroxy-2-(4-aminostyryl)-4H-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of (E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the hydroxy group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
(E)-4-Nitrostyrylphenyl ketone: Shares the nitrostyryl group but differs in the core structure.
(E)-4-Nitrostyrylboronic acid: Contains a boronic acid group instead of the chromone core.
(E)-4-Nitrostyryltrimethylsilane: Features a trimethylsilane group in place of the chromone core.
Uniqueness
(E)-5-Hydroxy-2-(4-nitrostyryl)-4H-chromen-4-one is unique due to its combination of a chromone core with both hydroxy and nitrostyryl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C17H11NO5 |
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Molecular Weight |
309.27 g/mol |
IUPAC Name |
5-hydroxy-2-[(E)-2-(4-nitrophenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H11NO5/c19-14-2-1-3-16-17(14)15(20)10-13(23-16)9-6-11-4-7-12(8-5-11)18(21)22/h1-10,19H/b9-6+ |
InChI Key |
AWLNZKBWTREPMV-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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